molecular formula C11H17N3O4 B4942042 Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate

Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate

Cat. No.: B4942042
M. Wt: 255.27 g/mol
InChI Key: PLDYURGXSFXTOE-UHFFFAOYSA-N
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Description

Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate is a complex organic compound that features a morpholine ring and a dihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of a morpholine derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The morpholine ring and dihydropyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [6-hydroxy-2-(piperidin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate
  • Methyl [6-hydroxy-2-(pyrrolidin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate

Uniqueness

Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-17-9(15)6-8-7-12-11(13-10(8)16)14-2-4-18-5-3-14/h8H,2-7H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDYURGXSFXTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN=C(NC1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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